molecular formula C9H9ClN2OS B037821 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 124476-88-6

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B037821
CAS No.: 124476-88-6
M. Wt: 228.7 g/mol
InChI Key: FIXRIQLWMBHSRM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C9H9ClN2OS and a molecular weight of 228.7 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Scientific Research Applications

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. The thiophene ring contributes to its structural stability and functional versatility.

Comparison with Similar Compounds

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

  • Molecular Formula : C₉H₉ClN₂OS
  • Molecular Weight : 228.7 g/mol
  • CAS Number : 124476-88-6

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their structural modifications. In particular, compounds with halogenated substituents have shown enhanced lipophilicity, facilitating cellular penetration and increasing their effectiveness against bacteria and fungi.

  • Microbial Testing : The compound was tested against several microbial strains including:
    • Gram-positive bacteria : Staphylococcus aureus (including MRSA)
    • Gram-negative bacteria : Escherichia coli
    • Fungi : Candida albicans
    Results showed significant activity against Gram-positive bacteria while being less effective against Gram-negative strains. This aligns with findings that halogenated compounds often demonstrate higher efficacy against specific bacterial types due to their ability to disrupt bacterial membranes more effectively .

Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound exhibits potent anticancer properties.

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Glioblastoma multiforme (U87MG)
    The compound displayed significant cytotoxic effects at low concentrations, with IC50 values indicating strong potential for further development as an anticancer agent. Apoptotic characteristics were observed in treated cells, suggesting the compound induces programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds and provided insights into the mechanisms of action.

  • Study on Chloroacetamides :
    A comprehensive study evaluated a series of chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural variations significantly influenced biological activity, with specific substituents enhancing antimicrobial properties .
  • Cytotoxicity Evaluation :
    In vitro studies involving thiosemicarbazone derivatives showed that compounds with similar structural features to this compound exhibited high cytotoxicity against cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

Data Summary Table

PropertyValue
Molecular FormulaC₉H₉ClN₂OS
Molecular Weight228.7 g/mol
CAS Number124476-88-6
Antimicrobial ActivityEffective against Gram-positive bacteria; less effective against Gram-negative bacteria
CytotoxicitySignificant against MCF-7 and U87MG cell lines; induces apoptosis

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXRIQLWMBHSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365843
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124476-88-6
Record name 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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